molecular formula C10H13N B8524192 (S)-N-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE

(S)-N-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE

Cat. No.: B8524192
M. Wt: 147.22 g/mol
InChI Key: AIXUYZODYPPNAV-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-N-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE is a chiral amine compound with a unique structure that includes an indane backbone

Properties

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

(1S)-N-methyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C10H13N/c1-11-10-7-6-8-4-2-3-5-9(8)10/h2-5,10-11H,6-7H2,1H3/t10-/m0/s1

InChI Key

AIXUYZODYPPNAV-JTQLQIEISA-N

Isomeric SMILES

CN[C@H]1CCC2=CC=CC=C12

Canonical SMILES

CNC1CCC2=CC=CC=C12

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE typically involves the reduction of the corresponding ketone, followed by methylation of the resulting amine. One common method includes the use of sodium borohydride (NaBH4) for the reduction step, followed by methylation using methyl iodide (CH3I) under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation processes, which are scalable and efficient. Catalysts such as palladium on carbon (Pd/C) are often used to facilitate the hydrogenation of the ketone intermediate to the desired amine.

Chemical Reactions Analysis

Types of Reactions

(S)-N-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Alkyl halides (e.g., methyl iodide) and bases (e.g., sodium hydroxide) are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-N-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of (S)-N-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-N-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE: The enantiomer of the compound, which may have different biological activity and properties.

    N-METHYL-INDAN-1-AMINE: A structurally similar compound with a different substitution pattern.

    2,3-DIHYDRO-1H-INDEN-1-AMINE: The non-methylated analog of the compound.

Uniqueness

(S)-N-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE is unique due to its chiral nature and specific substitution pattern, which confer distinct chemical and biological properties. Its enantiomeric purity and specific interactions with molecular targets make it valuable for research and industrial applications.

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